1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde is a chemical compound known for its unique structure and versatile applications. It features a pyrazole ring substituted with a trimethylsilyl ethoxy methyl group and an aldehyde functional group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common route includes the reaction of 1H-pyrazole-4-carbaldehyde with 2-(trimethylsilyl)ethoxymethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques like column chromatography .
Chemical Reactions Analysis
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block in the synthesis of drug candidates targeting various diseases.
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine: This compound also features a trimethylsilyl ethoxy methyl group but has an indazole ring instead of a pyrazole ring.
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is a precursor in the synthesis of various trimethylsilyl-protected derivatives.
Properties
Molecular Formula |
C10H18N2O2Si |
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Molecular Weight |
226.35 g/mol |
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H18N2O2Si/c1-15(2,3)5-4-14-9-12-7-10(8-13)6-11-12/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
HUEKMLUQZYSSBI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)C=O |
Origin of Product |
United States |
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